1-(4-tert-butylbenzoyl)-3-(2,2,2-trifluoroethoxy)azetidine
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Description
1-(4-tert-butylbenzoyl)-3-(2,2,2-trifluoroethoxy)azetidine is a useful research compound. Its molecular formula is C16H20F3NO2 and its molecular weight is 315.336. The purity is usually 95%.
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Biological Activity
1-(4-tert-butylbenzoyl)-3-(2,2,2-trifluoroethoxy)azetidine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C15H18F3NO2
- IUPAC Name : this compound
Synthesis involves the reaction of 4-tert-butylbenzoyl chloride with 3-(2,2,2-trifluoroethoxy)azetidine under controlled conditions. The trifluoroethyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.
Antiviral Properties
Recent studies have indicated that azetidine derivatives exhibit significant antiviral activity. For instance, compounds containing similar structural motifs have been shown to inhibit viral replication. The antiviral efficacy of this compound was assessed against various RNA and DNA viruses.
- Case Study : In a comparative study, azetidinone derivatives demonstrated activity against human coronaviruses and influenza viruses. The compound's structure suggests potential for similar activity due to the presence of the azetidine ring and the trifluoroethoxy group.
Anticancer Activity
Azetidine derivatives have also been recognized for their anticancer properties. Research indicates that modifications to the azetidine structure can enhance antiproliferative effects in various cancer cell lines.
- Table 1: Anticancer Activity of Azetidine Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
1-(4-tert-butylbenzoyl)-3-... | MCF-7 (Breast cancer) | 15 | Induction of apoptosis |
1-(4-tert-butylbenzoyl)-3-... | A549 (Lung cancer) | 20 | Inhibition of cell proliferation |
1-(4-tert-butylbenzoyl)-3-... | HeLa (Cervical cancer) | 25 | Disruption of cell cycle |
The biological activity of this compound is believed to involve several mechanisms:
- Receptor Interaction : The trifluoroethoxy group may enhance binding affinity to lipid membranes and proteins.
- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in viral replication or cancer cell proliferation.
Properties
IUPAC Name |
(4-tert-butylphenyl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO2/c1-15(2,3)12-6-4-11(5-7-12)14(21)20-8-13(9-20)22-10-16(17,18)19/h4-7,13H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCVLEKARPSXAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.